4-cyclopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
4-cyclopropyl-1-(2-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-14-6-2-3-7-17(14)26-20-16(12-22-26)19(15-8-9-15)23-25(21(20)28)13-18(27)24-10-4-5-11-24/h2-3,6-7,12,15H,4-5,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNINNGXGXDHORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCC4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-cyclopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, identified by the CAS number 1105238-49-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing current research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 377.4 g/mol |
| Structure | Chemical Structure |
Biological Activity
The biological activity of this compound has been explored in various contexts, primarily focusing on its potential as a therapeutic agent. The following sections summarize key findings from recent studies.
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyridazine scaffold exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have shown selective inhibition against various cancer cell lines. A study highlighted that such compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways, including those involving histone deacetylases (HDACs) and apoptosis-related proteins .
Enzymatic Inhibition
Another area of interest is the enzymatic inhibition potential of this compound. Similar structures have been reported to inhibit thymidine phosphorylase, an enzyme associated with tumor growth and metastasis. The inhibition of this enzyme can lead to reduced proliferation of cancer cells and enhanced efficacy of chemotherapeutic agents .
Case Studies
Case Study 1: Anticancer Efficacy in In Vivo Models
In a recent study involving animal models, the administration of this compound demonstrated a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis in malignant cells.
Case Study 2: Selective Protein Inhibition
Another investigation focused on the compound's ability to selectively inhibit protein kinases involved in cancer progression. The results showed that this compound could effectively downregulate pathways that promote tumor growth while sparing normal cells, indicating a favorable therapeutic index.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs in terms of structural features, substituent effects, and physicochemical properties.
Pyrazolo-Pyridazinone Derivatives
- 1-(3-Chlorophenyl)-4-cyclopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (): Key Differences: Replaces the o-tolyl group with a 3-chlorophenyl ring and substitutes pyrrolidine with 4-methylpiperidine. The bulkier 4-methylpiperidine (six-membered ring) versus pyrrolidine could influence steric interactions in biological targets. Molecular Weight: 425.9 g/mol (C₂₂H₂₄ClN₅O₂) .
Pyrazolo-Pyrazine and Pyrido-Pyrimidinone Derivatives ()
These compounds share heterocyclic cores but differ in ring systems and substituents:
- Example: 2-(6-Methyl-4-propylpyrazolo[1,5-a]pyrazin-2-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Core Structure: Pyrazolo[1,5-a]pyrazine fused with pyrido-pyrimidinone vs. the target’s pyrazolo[3,4-d]pyridazinone. Substituents: Piperazine rings with methyl, ethyl, or fluoroalkyl groups (e.g., 4-(2-fluoroethyl)piperazine in ). Functional Implications: Piperazine derivatives often improve water solubility and pharmacokinetics. Fluorinated groups (e.g., 2-fluoroethyl in ) may enhance metabolic stability .
Tetrahydroimidazo-Pyridine Derivatives ()
- Example: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Core Structure: Tetrahydroimidazo-pyridine vs. pyrazolo-pyridazinone. Substituents: Nitrophenyl (electron-withdrawing) and ester groups. Physicochemical Properties: Melting point 215–217°C; characterized by NMR (1H/13C), IR, and HRMS .
Comparative Data Table
Research Findings and Implications
- Substituent Effects : Piperidine/piperazine rings () improve solubility but may increase molecular weight, whereas pyrrolidine (target compound) offers a balance of flexibility and compactness.
- Electron-Withdrawing Groups : Chlorophenyl () and nitrophenyl () substituents may enhance binding to hydrophobic pockets but reduce metabolic stability compared to o-tolyl.
- Synthetic Feasibility : The target compound’s pyrrolidine moiety is synthetically accessible via amidation or alkylation, as demonstrated in methodologies from –5.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
